Tetramethylammonium ion hydrate is a quaternary ammonium compound with the chemical formula , where "Me" represents a methyl group. This ion consists of four methyl groups attached to a central nitrogen atom, making it the simplest member of the quaternary ammonium family. The hydrated form typically exists in association with water molecules, leading to a complex structure that influences its chemical and biological properties. Tetramethylammonium ion hydrate is commonly encountered as salts, such as tetramethylammonium chloride and tetramethylammonium hydroxide, which are used in various chemical syntheses and pharmacological applications .
Tetramethylammonium ion can be synthesized through several reactions, the most notable being the reaction between trimethylamine and methyl chloride:
This reaction can be adapted for the preparation of various tetramethylammonium salts through metathesis reactions. For example, tetramethylammonium borohydride can be formed from tetramethylammonium hydroxide and sodium borohydride:
These reactions highlight the versatility of tetramethylammonium compounds in synthesizing other chemical entities .
Tetramethylammonium ion exhibits interesting biological properties. It is readily absorbed in the gastrointestinal tract, with studies indicating nearly complete absorption within 60 to 90 minutes. Its distribution in biological systems shows a tendency to accumulate in organs like the kidney and liver after intraperitoneal administration . Moreover, pharmacological studies have indicated that tetramethylammonium salts can affect neurotransmission processes by interacting with cholinergic receptors, although the specific mechanisms remain an area of ongoing research .
The synthesis of tetramethylammonium ion hydrate can be achieved through various methods:
These methods allow for the production of various salts and hydrates suitable for different applications .
Tetramethylammonium ion hydrate finds utility across several fields:
These applications underscore its importance in both industrial and research contexts .
Research has shown that the hydration properties of tetramethylammonium ion are crucial for understanding its interactions in biological systems. Neutron scattering and molecular dynamics simulations have been utilized to study how water molecules arrange around the ion. These studies indicate that water forms a structured hydration shell around the tetramethylammonium ion, influencing its behavior in biological membranes and interactions with macromolecules like DNA .
Additionally, investigations into the dynamics of hydration reveal that water molecules exhibit altered diffusion characteristics when interacting with tetramethylammonium ions compared to pure water .
Tetramethylammonium ion hydrate shares similarities with other quaternary ammonium compounds but also possesses unique characteristics. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Tetraethylammonium ion | [Et4N]+ | Larger ethyl groups lead to different hydrophobicity |
| Tetrabutylammonium ion | [Bu4N]+ | Greater hydrophobic character due to longer chains |
| Tetraphenylphosphonium ion | [Ph4P]+ | Contains phenyl groups; used as an alternative in organic synthesis |
Tetramethylammonium ion is distinguished by its relatively small size and high solubility in water, making it particularly effective for applications requiring hydrophilicity compared to its larger counterparts .
The systematic IUPAC name for the tetramethylammonium ion is N,N,N-trimethylmethanaminium. This nomenclature follows the substitutive naming system for quaternary ammonium compounds, where four methyl groups are attached to a central nitrogen atom. Common synonyms include:
These terms are frequently interchanged in industrial and academic contexts, though "tetramethylammonium hydroxide pentahydrate" is often specified when referring to hydrated forms.
The general molecular formula for tetramethylammonium ion hydrate is C₄H₁₂N⁺·xH₂O, where x denotes the number of water molecules in the hydrate. Common hydrate forms include:
| Hydrate Type | Molecular Formula | Key Properties |
|---|---|---|
| Trihydrate | C₄H₁₂N⁺·3H₂O | White crystalline solid; hygroscopic |
| Pentahydrate | C₄H₁₂N⁺·5H₂O | Melting point: 62–63°C; solubility: 220 g/100 mL |
The pentahydrate form is particularly notable for its stability in aqueous solutions and resistance to thermal decomposition, with a half-life exceeding 61 hours in 6 M NaOH at 160°C.
The first documented synthesis of tetramethylammonium hydroxide was reported by Walker and Johnston in 1905. Their protocol involved a salt metathesis reaction between tetramethylammonium chloride and potassium hydroxide in anhydrous methanol:
$$
\text{N(CH₃)₄⁺Cl⁻} + \text{KOH} \rightarrow \text{N(CH₃)₄⁺OH⁻} + \text{KCl}
$$
This method capitalized on the differential solubility of tetramethylammonium hydroxide (soluble in methanol) and potassium chloride (insoluble). The resulting compound was isolated as a pentahydrate, which exhibited a strong affinity for atmospheric moisture and carbon dioxide.
Initially regarded as a laboratory curiosity, tetramethylammonium ion hydrate gained industrial prominence in the late 20th century. Key milestones include:
A notable advancement was the 1990 development of anhydrous tetramethylammonium fluoride by Christe, which enabled its use as a fluorinating agent in organometallic reactions. For example, it facilitated the synthesis of tetramethylammonium trioxyfluoromolybdate(VI) via the reaction:
$$
\text{MoO₃} + \text{(CH₃)₄NF} \rightarrow \text{(CH₃)₄N[MoO₃F]}
$$
This one-step process, conducted in dry acetonitrile, achieved a 99% yield and underscored the compound's utility in materials science.
The crystallographic properties of tetramethylammonium ion hydrates reveal a complex interplay between ionic interactions and water-mediated hydrogen bonding networks [1] [8]. These compounds crystallize in various space groups, with lattice parameters that accommodate both the bulky tetramethylammonium cations and the organized water molecules within their structures [27]. The crystal structures demonstrate how the tetrahedral geometry of the tetramethylammonium ion influences the overall arrangement of hydrate molecules in the solid state [34].
Tetramethylammonium ion hydrates exhibit distinct lattice arrangements depending on the degree of hydration and counterion present [6] [12]. The tetramethylammonium dihydrogen phosphate hemihydrate crystallizes in the Pbcm space group, where the anions form infinite hydrogen-bonded chains along the [10] direction [6] [12]. The water molecules, positioned on crystallographic twofold rotation axes, serve as crucial linking elements between these anionic chains through oxygen-hydrogen···oxygen hydrogen bonds [12].
The pentahydrate form of tetramethylammonium hydroxide represents one of the most extensively hydrated structures, with the chemical formula (CH₃)₄NOH·5H₂O [31] [32]. This compound exhibits needle-like crystalline morphology with a melting point of 62-70°C, demonstrating the significant influence of hydration on thermal stability [31]. The pentahydrate structure accommodates five water molecules per tetramethylammonium unit, creating an extended three-dimensional network stabilized by hydrogen bonding [33].
Temperature-dependent polymorphism has been observed in tetramethylammonium dihydrogenphosphite monohydrate, which exists in two distinct crystalline forms [8]. The high-temperature phase adopts a cubic P2₁3 space group at 150 K, while the low-temperature phase transforms to an orthorhombic P2₁2₁2₁ structure at 100 K [8]. This phase transition involves a reduction in point symmetry by an index of three, resulting in threefold twinning by pseudo-merohedry [8].
| Compound | Formula | Space Group | Temperature (K) | Key Structural Features |
|---|---|---|---|---|
| Tetramethylammonium Dihydrogen phosphate hemihydrate | C₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O | Pbcm | 298 | Infinite H-bonded chains along [10] direction |
| Tetramethylammonium Hydroxide pentahydrate | (CH₃)₄NOH·5H₂O | Not specified | 298 | Pentahydrate with extensive H-bonding network |
| Tetramethylammonium Dihydrogenphosphite monohydrate (HT phase) | Tetramethylammonium·H₂PO₃·H₂O | P2₁3 (cubic) | 150 | Disordered H-bonding network |
| Tetramethylammonium Dihydrogenphosphite monohydrate (LT phase) | Tetramethylammonium·H₂PO₃·H₂O | P2₁2₁2₁ (orthorhombic) | 100 | Ordered H-bonding network with threefold twinning |
The hydrogen-bonding networks in tetramethylammonium ion hydrates play a crucial role in determining structural stability and crystalline organization [1] [8] [12]. In the dihydrogen phosphate hemihydrate structure, water molecules create bridging connections between anionic chains through distinctive oxygen-hydrogen···oxygen interactions that are positioned almost perpendicular to the primary hydrogen bonds within the chains [12]. These perpendicular hydrogen-bonding arrangements contribute to the three-dimensional stability of the crystal lattice [6].
The tetramethylammonium cation participates in weak carbon-hydrogen···oxygen hydrogen bonds with surrounding anions and water molecules [12]. Distance measurements reveal carbon···oxygen contacts ranging from 2.92 to 2.96 Ångströms, indicating the presence of weak but structurally significant hydrogen-bonding interactions between the tetramethylammonium methyl groups and oxygen atoms [1]. These interactions, while weaker than conventional oxygen-hydrogen···oxygen bonds, contribute to the overall stability of the hydrated structures [1].
In the temperature-dependent polymorphic system of tetramethylammonium dihydrogenphosphite monohydrate, the hydrogen-bonding network exhibits disorder in the high-temperature cubic phase, with water molecules located on threefold axes [8]. Upon cooling to the low-temperature orthorhombic phase, this network becomes ordered, demonstrating how thermal energy influences the organization of hydrogen-bonding patterns [8]. The transition results in a more structured arrangement where hydrogen bonds can be represented by directed quotient graphs, compared to the undirected graphs characteristic of the disordered high-temperature phase [8].
The hydroxide groups in tetramethylammonium hydroxide pentahydrate are extensively linked by hydrogen bonds to the water of crystallization, creating a complex three-dimensional network [9]. This extensive hydrogen-bonding system accounts for the hygroscopic nature of the compound and its ability to readily absorb atmospheric moisture [31]. The pentahydrate structure demonstrates how multiple water molecules can be incorporated into stable crystalline arrangements through cooperative hydrogen-bonding effects [33].
Molecular dynamics simulations have provided unprecedented insights into the hydration shell structure and dynamics of tetramethylammonium ions in aqueous solution [15] [16] [18]. These computational studies reveal the complex interplay between electrostatic interactions, hydrogen bonding, and hydrophobic effects that govern the organization of water molecules around the tetramethylammonium cation [4] [17]. The simulations demonstrate that tetramethylammonium exhibits apolar hydration characteristics, despite its positive charge, with water molecules arranging in distinctive patterns around the ion [15] [49].
Neutron diffraction with isotopic substitution experiments have been employed to investigate the specific correlations between tetramethylammonium and water hydrogens in concentrated aqueous solutions [15] [16]. These studies utilized 2 M tetramethylammonium chloride solutions with systematic hydrogen/deuterium substitution to extract the specific correlation between hydrogens in tetramethylammonium (Htetramethylammonium) and hydrogens in water (Hwater) [15]. The experiments were conducted using the D4C diffractometer at 23°C with a neutron wavelength of 0.4985 Ångströms [16].
The neutron scattering investigations reveal that water arranges tetrahedrally around the tetramethylammonium cation, consistent with apolar hydration behavior rather than typical cationic hydration patterns [17] [49]. This tetrahedral arrangement differs significantly from the hydration patterns observed around conventional metal cations, where water molecules orient their oxygen atoms directly toward the cation [49]. Instead, tetramethylammonium induces a hydration structure where water molecules maintain their hydrogen-bonding network while accommodating the large, weakly polarizing cation [15].
The binding energy of a water molecule to tetramethylammonium has been determined to be 44 kJ/mol, a value significantly lower than those reported for conventional cations and comparable to the condensation energy of bulk water [10]. This relatively weak binding energy supports the classification of tetramethylammonium as a hydrophobic ion, despite its positive charge [10]. The neutron scattering data indicate that the hydration shell around tetramethylammonium extends to approximately 4-6 Ångströms from the central nitrogen atom [15].
Force field variations in molecular dynamics simulations demonstrate that certain aspects of tetramethylammonium hydration, particularly the correlation between tetramethylammonium hydrogens and water hydrogens, show minimal dependence on the computational model used [15] [16]. However, ion-ion interactions and specific hydration patterns exhibit more significant variations depending on the force field parameters [16]. This finding suggests that while the overall hydration structure is robust, detailed interactions require careful computational treatment [15].
| Study Type | Key Findings | Technical Details | Hydration Characteristics |
|---|---|---|---|
| Neutron Diffraction with Isotopic Substitution | Htetramethylammonium-Hwater correlation extracted from 2M tetramethylammonium chloride solution | D4C diffractometer, λ=0.4985 Å, 23°C | Tetrahedral water arrangement around tetramethylammonium |
| Classical Molecular Dynamics Force Field Simulations | Limited force field dependence for H-H correlations | Various charge distributions and geometries tested | Apolar hydration behavior confirmed |
| Neutron Scattering Signal Analysis | Cannot discriminate between different hydration patterns | Dominated by water-water correlations in solution | Binding energy: 44 kJ/mol (water to tetramethylammonium) |
Ab initio molecular dynamics simulations using density functional theory have been employed to provide benchmark data for understanding tetramethylammonium hydration at the highest level of computational accuracy [15] [21]. These calculations utilize meta-generalized gradient approximation functionals such as M06-L-D3 and B97M-rV to characterize water properties and ion-water interactions with explicit treatment of electronic structure effects [21]. The ab initio approach allows for the examination of three-dimensional hydration structure without the approximations inherent in classical force fields [15].
The ab initio molecular dynamics benchmarks reveal that the hydration structure of tetramethylammonium involves distinctive water orientation patterns where the water dipole orients toward the ion while the oxygen-hydrogen bonds point slightly outward [16]. This orientation differs from that observed around neutral hydrophobic solutes like neopentane, where water oxygen-hydrogen bonds point very slightly toward the central atom [16]. The computational results demonstrate that tetramethylammonium hydration represents an intermediate case between typical ionic and hydrophobic solvation patterns [16].
Charge distribution effects have been systematically investigated through ab initio simulations with various charge scaling approaches [16]. Comparisons between full charge (+1.0) and scaled charge (+0.75) tetramethylammonium models reveal that charge distribution within the tetramethylammonium ion significantly impacts the hydration structure [16]. The simulations show that different charge distributions, including center-nitrogen models where all charge is placed on the central nitrogen and surface-hydrogen models where charge is distributed over surface hydrogens, result in measurable differences in water organization around the ion [16].
The ab initio molecular dynamics calculations provide detailed information about hydrogen-bonding dynamics in the tetramethylammonium hydration shell [24]. These simulations reveal that water molecules in the first hydration shell experience modified hydrogen-bonding patterns compared to bulk water, with average hydrogen-bonding lifetimes that are extended relative to pure water [24]. The computational results demonstrate that proximity approximation methods using pair and triplet correlations with three nearest ion sites can accurately predict charge densities and electrostatic potentials within the hydration sphere [24].
The salt metathesis reaction between tetramethylammonium chloride and potassium hydroxide stands as one of the earliest and most extensively studied methods for producing tetramethylammonium hydroxide. This approach was pioneered by Walker and Johnston, who demonstrated that the reaction could be conducted in dry methanol, taking advantage of the differential solubility of the products .
The fundamental reaction proceeds according to the equation:
NMe₄⁺Cl⁻ + KOH → NMe₄⁺OH⁻ + KCl
The success of this method relies on the preferential solubility of tetramethylammonium hydroxide in methanol compared to the potassium chloride byproduct, which precipitates from the reaction mixture. This solubility difference enables straightforward separation and purification of the desired product .
Reaction Mechanism and Conditions
The metathesis reaction occurs through a straightforward ion exchange mechanism. The process typically requires anhydrous conditions to prevent hydrolysis side reactions and to maintain the integrity of the tetramethylammonium cation. The reaction is thermodynamically favorable due to the formation of the insoluble potassium chloride precipitate, which drives the equilibrium toward product formation .
Optimal reaction conditions include:
Yield and Purity Considerations
The salt metathesis method typically achieves yields of 85-95% based on the limiting reagent. The primary factor affecting yield is the completeness of precipitation of potassium chloride. The purity of the final product depends on the thoroughness of washing and the absence of residual chloride ions, which can be monitored through ion chromatography .
The isolation of tetramethylammonium hydroxide from this reaction commonly results in the formation of hydrated crystals. Walker and Johnston reported the isolation of both pentahydrate and trihydrate forms, with the pentahydrate exhibiting a melting point of 62-63°C and demonstrating significant hygroscopic properties .
Solvent-based crystallization represents a critical purification step in the production of high-purity tetramethylammonium hydroxide hydrates. The crystallization process is fundamental to controlling the hydration state and achieving the desired purity levels for industrial applications [2].
Aqueous Crystallization Methods
The most common crystallization approach involves the controlled precipitation of tetramethylammonium hydroxide from concentrated aqueous solutions. The process typically begins with a crude tetramethylammonium hydroxide solution obtained from synthesis reactions, which undergoes concentration followed by controlled cooling to induce crystallization [2].
The crystallization process involves several key steps:
Hydrate Form Control
The crystallization conditions significantly influence the hydration state of the final product. The pentahydrate form (C₄H₁₃NO·5H₂O) is most commonly obtained through aqueous crystallization at moderate temperatures (20-40°C), while the trihydrate form can be preferentially formed under more controlled dehydration conditions [3].
Temperature control during crystallization is crucial for achieving the desired hydrate form. The pentahydrate exhibits a melting point range of 62-73°C and demonstrates excellent stability under normal storage conditions. The trihydrate form shows similar thermal stability with a melting point of 63°C [3].
Solvent Selection and Optimization
While water serves as the primary crystallization solvent, mixed solvent systems have been explored to enhance crystal quality and control morphology. Methanol-water mixtures can be employed to modify crystal growth rates and influence the final crystal habit [2].
Isopropanol-Based Crystallization
Recent developments have introduced isopropanol as an alternative crystallization medium, particularly for industrial-scale production. The process involves the controlled dehydration of tetramethylammonium hydroxide tetrahydrate using isopropanol, followed by solvent exchange to achieve the desired hydrate form [4].
The isopropanol method offers several advantages:
However, this method requires careful control of residual isopropanol content to prevent the formation of isopropyl ether impurities, which can compromise product quality [4].
Crystallization Kinetics and Morphology
The crystallization of tetramethylammonium hydroxide hydrates follows classical nucleation and growth mechanisms. The rate of crystal growth is influenced by several factors including temperature, concentration, pH, and the presence of impurities [5].
Studies have shown that tetramethylammonium salts generally form colorless, hygroscopic crystals with high water solubility. The crystal habit is typically described as needle-like or prismatic, with the specific morphology depending on the crystallization conditions [5].
Purification Through Recrystallization
Recrystallization serves as an effective purification method for removing ionic impurities, particularly chloride ions and other halides. The process involves dissolving the crude product in hot water, followed by slow cooling to promote the formation of pure crystals [2].
The recrystallization process typically achieves purities exceeding 98% with effective removal of:
The controlled isolation of specific hydration states of tetramethylammonium hydroxide has become increasingly important for specialized applications. Modern production methods have developed sophisticated techniques to selectively produce either anhydrous or specific hydrated forms based on application requirements [6].
Anhydrous Form Production
The production of anhydrous tetramethylammonium hydroxide presents significant challenges due to its hygroscopic nature and tendency to decompose at elevated temperatures. Traditional methods often result in partial hydration or decomposition, necessitating advanced techniques for successful isolation [6].
Controlled Dehydration Methods
Recent advances have demonstrated that anhydrous tetramethylammonium hydroxide can be obtained through controlled dehydration of the tetrahydrate form. The process involves multiple distillation cycles with isopropanol to progressively remove water content [4].
The dehydration process follows these steps:
Stability and Storage
Anhydrous tetramethylammonium hydroxide exhibits limited stability and requires careful storage conditions. Unlike other quaternary ammonium hydroxides, it cannot undergo Hofmann elimination due to the absence of β-protons, making it more stable than tetraethylammonium hydroxide analogs [6].
Storage requirements include:
Hydrated Form Selection
The selection of appropriate hydration states depends on the intended application. The pentahydrate form offers the highest stability and is preferred for most industrial applications, while the trihydrate provides a balance between stability and reactivity [3].
Pentahydrate Production
The pentahydrate form (C₄H₁₃NO·5H₂O) represents the most thermodynamically stable hydrate under normal conditions. Its production involves controlled crystallization from aqueous solutions at moderate temperatures [3].
Key production parameters include:
Trihydrate and Monohydrate Forms
The trihydrate and monohydrate forms require more controlled conditions for selective formation. These forms are typically produced through partial dehydration of the pentahydrate or through crystallization from mixed solvent systems [3].
The trihydrate form exhibits similar thermal stability to the pentahydrate but with reduced water content, making it suitable for applications where lower water content is desired while maintaining crystal stability.
Modern production methods place significant emphasis on impurity control, particularly the removal of trimethylamine, which represents the most common and problematic impurity in tetramethylammonium hydroxide production .
Trimethylamine Formation and Control
Trimethylamine forms as a decomposition product of tetramethylammonium hydroxide, particularly at elevated temperatures. The decomposition reaction follows the pathway:
(CH₃)₄NOH → (CH₃)₃N + CH₃OH
This decomposition is responsible for the characteristic fishy odor often associated with impure tetramethylammonium hydroxide samples .
Temperature-Controlled Synthesis
The most effective approach for minimizing trimethylamine formation involves strict temperature control during synthesis and purification. Modern production facilities maintain reaction temperatures below 60°C during critical steps to prevent significant decomposition [7].
Temperature control strategies include:
Advanced Purification Techniques
Modern purification methods employ multiple complementary techniques to achieve high-purity products with minimal impurities [4].
Distillation and Stripping Methods
Volatile impurities, including trimethylamine, can be effectively removed through controlled distillation processes. The method involves:
Ion Exchange Purification
Ion exchange methods provide effective removal of ionic impurities while maintaining product integrity. The process utilizes specialized resins designed for quaternary ammonium compounds [8].
The ion exchange process involves:
Membrane Separation Technologies
Advanced membrane technologies offer selective separation of impurities while concentrating the desired product. Nanofiltration and reverse osmosis systems have been successfully applied to tetramethylammonium hydroxide purification [9].
Analytical Methods for Impurity Detection
Modern production facilities employ sophisticated analytical techniques to monitor and control impurity levels throughout the production process [7].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as the primary method for detecting and quantifying trimethylamine and other volatile organic impurities. The technique offers:
Ion Chromatography
Ion chromatography provides precise measurement of ionic impurities, particularly chloride ions from synthesis reactions. The method achieves detection limits below 10 ppm for most common ionic impurities [7].
Nuclear Magnetic Resonance (NMR)
High-resolution NMR spectroscopy offers structural confirmation and purity assessment. The technique is particularly valuable for detecting organic impurities and degradation products [7].
Quality Control Standards
Modern production facilities implement comprehensive quality control standards that specify acceptable impurity levels for different applications:
Environmental Considerations
Modern production methods incorporate environmental sustainability principles, including: